Methyl 3-indolin-7-ylprop-2-enoate
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1H-indol-7-yl)prop-2-enoate |
InChI |
InChI=1S/C12H13NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-6,13H,7-8H2,1H3 |
InChI Key |
VLYRBJIFQNJHDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=CC2=C1NCC2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for Methyl 3 Indolin 7 Ylprop 2 Enoate
Multi-Step Linear and Convergent Synthetic Routes
The construction of complex molecules like Methyl 3-indolin-7-ylprop-2-enoate can be approached through either linear or convergent strategies.
A linear synthesis would involve the sequential modification of a starting material. For instance, a plausible linear route could commence with a substituted aniline (B41778) precursor. This precursor would first undergo cyclization to form the indoline (B122111) ring, a step that often requires careful selection of protecting groups and reaction conditions. Following the formation of the 7-substituted indoline, the methyl prop-2-enoate side chain would be introduced, for example, via a Heck coupling reaction with methyl acrylate (B77674).
In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in a later step. jst.go.jp This approach is often more efficient for complex targets. jst.go.jpnih.gov For this compound, a convergent strategy could involve the synthesis of a 7-haloindoline and a separate methyl 3-(tributylstannyl)prop-2-enoate fragment. These two advanced intermediates would then be coupled, for instance, through a Stille cross-coupling reaction, to furnish the final product. Visible-light-driven [4+1]-annulation approaches also represent a modern convergent method for creating functionalized indolines from alkyl aryl tertiary amines and diazoesters. chemrxiv.org
Regio-, Chemo-, and Stereoselective Approaches in Indoline and α,β-Unsaturated Ester Formation
Achieving high levels of selectivity is paramount in the synthesis of this compound.
Regio- and Chemoselectivity in Indoline Formation: The formation of the indoline ring, particularly with substitution at the C7 position, requires precise regiocontrol. Transition-metal catalyzed dearomative arylboration of indoles can be tuned to achieve either C2- or C3-borylated indolines with high regioselectivity by simply changing the N-protecting group. nih.govacs.org The regioselectivity in these reactions is governed by a delicate interplay between the electronics of the indole's C2–C3 π-bond and steric factors. nih.govacs.org Nickel/photoredox dual catalysis has been successfully employed for the one-step synthesis of 3-substituted indolines from iodoacetanilides and alkenes with very high regioselectivity. acs.org Furthermore, glycosylation of trimethylsilyl (B98337) (TMS) protected indolines has demonstrated high regioselectivity, yielding α-N-glycoside configurations. nih.gov
Stereoselectivity in α,β-Unsaturated Ester Formation: The geometry of the double bond in the prop-2-enoate side chain is a critical stereochemical feature. Classical methods like the Horner-Wadsworth-Emmons reaction are renowned for their high E-selectivity in the formation of α,β-unsaturated esters. An efficient method for the stereoselective synthesis of (Z)-α-arylacrylates involves the treatment of α-hydroxyesters with triflic anhydride (B1165640) and pyridine, affording excellent stereoselectivity. acs.orgnih.gov Another approach utilizes the reaction of α-silylated ester magnesium enolates with aldehydes, which, after an acidic work-up, yields pure E-unsaturated esters. rsc.org More recently, a trimethylamine-catalyzed 1,3-hydrogen migration of specific enol phosphates has been developed to provide (E)-α,β-unsaturated esters with greater than 99% stereoselectivity. nih.gov
Table 1: Comparison of Stereoselective Methods for α,β-Unsaturated Ester Synthesis
Catalytic Strategies in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of the target molecule, offering pathways that are often milder and more atom-economical than stoichiometric methods.
Transition metals, particularly palladium and copper, are powerful tools for constructing the indoline scaffold.
Palladium-catalyzed C-H amination represents a state-of-the-art method for indoline synthesis. This approach allows for the direct formation of a C-N bond via the activation of a C-H bond, bypassing the need for pre-functionalized substrates. For example, indolines can be synthesized from picolinamide-protected β-arylethylamines through an intramolecular amination of an ortho-C(sp²)-H bond, a reaction that proceeds with low catalyst loadings under mild conditions. organic-chemistry.org Another powerful strategy involves the palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds to form 3,3-disubstituted indolines. nih.govacs.org In these reactions, a palladacycle is formed via C-H activation and is subsequently aminated. nih.govacs.org Furthermore, palladium catalysis can achieve the simultaneous formation of two C-N bonds in the synthesis of indoles from 2-iodostyrenes and di-t-butyldiaziridinone, proceeding through a pallada(II)cycle intermediate. acs.orgnih.gov
Copper-catalyzed annulations provide alternative and often complementary routes to indoline and related heterocyclic systems. Copper catalysts are effective in promoting [4 + 1] annulation reactions between enaminothiones and indoline-based diazo compounds to create spiroindoline-fused heterocycles. acs.org Dearomative [3 + 2] annulation of indoles with 2-iodoacetic acid can be achieved using a copper(II) triflate catalyst to produce indoline-fused butyrolactones under mild conditions. acs.org Copper catalysts also enable tandem annulation/arylation reactions to synthesize complex structures like diindolylmethanes from propargylic alcohols and indoles. nih.gov In some cases, copper-catalyzed asymmetric [4+2] annulation of indoles with in situ generated nitrosoalkenes can produce 1,2-oxazine-fused indolines with high enantioselectivity. thieme-connect.com
Table 2: Examples of Transition Metal-Catalyzed Reactions for Indoline Synthesis
Moving away from metal-based systems, organocatalysis and biocatalysis offer powerful alternatives for the synthesis of chiral indolines.
Organocatalysis utilizes small organic molecules to catalyze reactions. A notable example is the stereoselective synthesis of indolin-3-yl acetates, which employs an organocatalytic addition of monothiomalonates to ortho-bromo nitrostyrenes as the key step. acs.orgnih.gov This is followed by an intramolecular Buchwald-Hartwig cyclization to furnish the indoline core with excellent stereoselectivity. acs.orgnih.gov Asymmetric intramolecular Michael additions, catalyzed by chiral organocatalysts, have also been developed for the synthesis of enantioenriched 2,3-disubstituted indolines. rsc.org
Biocatalysis harnesses the power of enzymes to perform chemical transformations with remarkable selectivity and efficiency under mild conditions. livescience.io Directed evolution has been used to engineer a cytochrome P411 variant, P411-INS-5151, which can catalyze the intramolecular C(sp³)–H amination of aryl azide (B81097) precursors to afford chiral indolines. nih.govacs.org This "indoline synthase" represents a new-to-nature enzymatic reaction, providing a green and efficient route to these important N-heterocycles. nih.govacs.org
The quest for more efficient and sustainable chemical processes has led to the exploration of novel catalytic systems.
Ionic liquids (ILs) , which are salts with low melting points, have been used as both solvents and catalysts. Their negligible vapor pressure and tunable properties make them attractive green alternatives to volatile organic solvents. tandfonline.com Brønsted acidic ionic liquids have been shown to be effective and reusable catalysts for classic reactions like the Fischer indole (B1671886) synthesis, which can be a key step in forming the core of an indoline derivative. tandfonline.comresearchgate.netcdnsciencepub.com
Nanocatalysts offer the advantage of high surface-area-to-volume ratios, leading to enhanced catalytic activity. aip.orgaip.org They also bridge the gap between homogeneous and heterogeneous catalysis, often exhibiting high activity while being easily separable and recyclable. aip.org Copper oxide (CuO) nanoparticles have been employed as a recyclable, heterogeneous catalyst for the N-arylation of indoles, a potential late-stage functionalization step. researchgate.net Magnetic nanoparticles, such as those based on iron oxide, can be functionalized to create highly active and easily recoverable catalysts for the synthesis of various indole and spiro-indoline derivatives. aip.orgjsynthchem.comnih.gov
Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly guiding the development of synthetic routes in the chemical industry. tandfonline.com For the production of this compound, several strategies can be employed to enhance its environmental profile.
The use of recyclable catalysts , such as the aforementioned ionic liquids and nanocatalysts, minimizes waste and reduces the need for expensive and often toxic heavy metals. researchgate.netresearchgate.net Designing syntheses that operate in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, significantly reduces the environmental impact. tandfonline.comresearchgate.netacs.org For instance, an organocatalytic oxidation using hydrogen peroxide as the green oxidant has been developed for a sustainable synthesis of indolines. researchgate.net
Furthermore, atom economy is a key green metric, and reactions that incorporate most of the atoms from the reactants into the final product are preferred. Annulation and multicomponent reactions are inherently more atom-economical. rsc.org Electrochemical methods also represent a green approach, as they use electricity as a "traceless" reagent to drive reactions, avoiding the use of stoichiometric chemical oxidants or reductants and often proceeding under mild conditions. rsc.org The application of these principles—from catalyst choice to reaction design—is crucial for the sustainable production of fine chemicals like this compound.
Solvent-Free and Aqueous Medium Syntheses
The principles of green chemistry strongly advocate for the reduction or complete elimination of hazardous organic solvents. Solvent-free (solid-state) reactions and syntheses conducted in aqueous media are at the forefront of this movement, offering significant environmental and economic advantages.
In solvent-free synthesis, reactants are mixed directly, often with a solid catalyst, and the reaction is initiated by grinding or heating. organic-chemistry.org This approach can lead to higher yields, shorter reaction times, and simplified product purification. For instance, the Fischer indole synthesis and other preparations of indole derivatives have been successfully performed under solvent-free conditions, demonstrating the applicability of this method to the indole core structure. researchgate.netbrieflands.com The reaction of indoles with aldehydes, for example, can proceed neatly at elevated temperatures to form various indolyl compounds. nih.gov
Aqueous synthesis leverages the unique properties of water as a non-toxic, non-flammable, and inexpensive solvent. While organic compounds often have low solubility in water, techniques such as the use of water-soluble ligands or co-solvents can facilitate reactions. nih.gov The Heck cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been adapted for aqueous conditions. nih.gov This is particularly relevant for synthesizing unsaturated esters like this compound from a halo-indole precursor. The use of water as a solvent can lead to mild reaction conditions and straightforward work-up procedures. nih.gov
Table 1: Comparison of Solvent-Free and Aqueous Synthesis Methods
| Feature | Solvent-Free Synthesis | Aqueous Medium Synthesis |
|---|---|---|
| Principle | Reactions occur between neat reactants without a solvent medium. | Reactions are conducted using water as the primary solvent. |
| Key Advantages | - Reduced waste and environmental impact
Microwave-Assisted and Flow Chemistry Protocols
Process intensification through advanced reactor technology offers another avenue for improving synthetic efficiency. Microwave-assisted synthesis and continuous flow chemistry are two prominent examples that can dramatically reduce reaction times and improve process control.
Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. amazonaws.com This technique can accelerate reaction rates by orders of magnitude compared to conventional heating, often leading to higher yields and cleaner product profiles in minutes rather than hours. amazonaws.comnih.gov Numerous indole syntheses, including palladium-catalyzed cross-coupling reactions like the Heck reaction, have been successfully adapted to microwave protocols. mdpi.comscirp.org The ability to rapidly screen reaction conditions and achieve high temperatures in sealed vessels makes microwave synthesis a powerful tool for optimizing the preparation of compounds like this compound. nih.govamazonaws.com
Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, such as a microreactor or a packed-bed system. mdpi.com This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. researchgate.netrsc.org For the synthesis of indole derivatives, flow protocols have been developed for multi-step sequences, enabling the rapid production of complex molecules without isolating intermediates. nih.gov A potential synthesis of this compound via a Heck or Wittig reaction could be translated to a flow system, allowing for efficient and automated production. mdpi.comresearchgate.net
Table 2: Key Characteristics of Microwave-Assisted and Flow Chemistry Protocols
| Characteristic | Microwave-Assisted Synthesis | Flow Chemistry |
|---|---|---|
| Heating Method | Direct dielectric heating of polar molecules. amazonaws.com | Conductive heating via external source. |
| Reaction Scale | Typically lab-scale (mg to g). | Lab-scale to large-scale production (g to kg/hr or more). mdpi.com |
| Reaction Time | Drastically reduced (seconds to minutes). organic-chemistry.orgnih.gov | Significantly reduced due to high heat/mass transfer (seconds to minutes). rsc.org |
| Process Type | Batch or semi-batch. | Continuous. researchgate.net |
| Key Benefits | - Rapid reaction optimization
Atom Economy and Reaction Efficiency Considerations for Sustainable Processes
A central tenet of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com It provides a theoretical measure of how much reactant material is incorporated into the final molecule, with the goal of minimizing waste at the atomic level. kccollege.ac.in
The percent atom economy is calculated using the following formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 docbrown.infoyoutube.com
Reactions with high atom economy, such as addition and rearrangement reactions, are inherently more efficient as they incorporate all or most of the reactant atoms into the product. wordpress.com In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.
To illustrate this concept for this compound, we can consider a hypothetical synthesis via a palladium-catalyzed Heck reaction. This is a common and powerful method for forming the required carbon-carbon double bond. organic-chemistry.org
Hypothetical Synthesis: Heck Reaction A plausible route involves the reaction of a 7-halo-indoline (e.g., 7-iodoindoline) with methyl acrylate in the presence of a palladium catalyst and a base (e.g., triethylamine).
(A representative Heck reaction scheme for the synthesis of this compound. The reaction couples 7-iodoindoline (B15364983) with methyl acrylate.)
In this reaction, triethylamine (B128534) acts as a base to neutralize the hydrogen iodide (HI) formed, resulting in the byproduct triethylammonium (B8662869) iodide. The palladium catalyst is used in sub-stoichiometric amounts and is not included in the atom economy calculation. wordpress.com
Table 3: Atom Economy Calculation for the Hypothetical Heck Synthesis
| Reactant / Product | Chemical Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 7-Iodoindoline | C₈H₈IN | 245.06 | Reactant |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | Reactant |
| Total Reactant Mass | 331.15 | ||
| This compound | C₁₂H₁₃NO₂ | 203.24 | Desired Product |
| Triethylammonium Iodide | (C₂H₅)₃NH⁺I⁻ | 229.12 | Byproduct |
Calculation: % Atom Economy = (203.24 g/mol / 331.15 g/mol ) x 100 ≈ 61.4%
This calculation demonstrates that even for a powerful and widely used reaction like the Heck coupling, a significant portion of the reactant mass (nearly 39%) ends up as a byproduct. Designing more sustainable processes involves either choosing reaction pathways with inherently higher atom economy (like addition reactions) or developing methods to recycle or find value in the byproducts generated. wordpress.com
Elucidating Chemical Reactivity and Transformation Mechanisms of Methyl 3 Indolin 7 Ylprop 2 Enoate
Mechanistic Studies of Reactions Involving the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester is a classic Michael acceptor, characterized by an electron-deficient double bond due to conjugation with the carbonyl group. This polarization makes the β-carbon susceptible to attack by nucleophiles and enables participation in various pericyclic reactions.
Nucleophilic Conjugate Addition Reactions (e.g., Michael Additions)
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. byjus.com In the context of Methyl 3-indolin-7-ylprop-2-enoate, a nucleophile adds to the β-carbon of the propenoate chain, a process known as 1,4-addition. libretexts.org
The general mechanism proceeds in three main steps: masterorganicchemistry.com
Formation of the Nucleophile: A base abstracts a proton from a Michael donor (e.g., a compound with acidic α-hydrogens like a malonic ester or β-keto ester) to generate a stabilized carbanion or enolate. byjus.comlibretexts.org
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester. The resulting negative charge is delocalized onto the carbonyl oxygen, forming a new enolate intermediate. libretexts.orgyoutube.com
Protonation: The enolate intermediate is protonated, often by the conjugate acid of the base used in the first step, to yield the final 1,4-addition product. byjus.com This step is often followed by tautomerization if the initial product is an enol. libretexts.org
The reaction is thermodynamically favorable due to the formation of a stable C-C single bond at the expense of a weaker C-C pi bond. libretexts.org A variety of soft nucleophiles can participate in conjugate addition reactions with acceptors like this compound.
Table 1: Examples of Nucleophiles for Michael Addition
| Nucleophile Class | Specific Example | Expected Product Type |
|---|---|---|
| Enolates | Diethyl malonate | 1,5-Dicarbonyl compound |
| Amines | Primary or Secondary Amines | β-Amino ester |
| Thiols | Thiophenols | β-Thioether ester |
| Organocuprates | Gilman Reagents (R₂CuLi) | Alkylated ester |
Pericyclic Reactions (e.g., Cycloadditions)
Pericyclic reactions are concerted processes that occur through a cyclic transition state. The alkene portion of the α,β-unsaturated ester system in this compound can readily participate in these reactions, most notably as a 2π component in cycloadditions.
Diels-Alder Reaction ([4+2] Cycloaddition): In the Diels-Alder reaction, the electron-deficient alkene of the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene. This thermal reaction typically proceeds with suprafacial geometry, meaning the new sigma bonds are formed on the same face of the dienophile. pressbooks.pub The stereochemistry of the diene is retained in the resulting cyclohexene (B86901) product. pressbooks.pub
1,3-Dipolar Cycloadditions ([3+2] Cycloaddition): This class of reactions involves a 1,3-dipole reacting with a dipolarophile (the alkene). Nitrile oxides, generated from hydroximidoyl chlorides, are common 1,3-dipoles that react with alkenes to form five-membered heterocyclic rings like isoxazolines. arkat-usa.org Similarly, sydnones can react with alkynes in [3+2] cycloadditions to form pyrazoles. researchgate.net Indolylmethanols have also been used as synthons in formal (3+2) cycloadditions to construct fused ring systems. nih.govrsc.org
Other Cycloadditions: Metallo-enolcarbenes, generated from enoldiazo compounds, can serve as three-carbon synthons in various cycloaddition reactions, including [3+2] and [3+3] cycloadditions, to build complex carbocyclic and heterocyclic structures. nih.gov
Table 2: Potential Pericyclic Reactions
| Reaction Type | Reactant Partner | Product Skeleton |
|---|---|---|
| [4+2] Cycloaddition | Conjugated Diene (e.g., Butadiene) | Substituted Cyclohexene |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrile Oxide) | Substituted Isoxazoline |
Ester Functional Group Interconversions and Modifications
The methyl ester group is amenable to several standard organic transformations.
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid, 3-(indolin-7-yl)propenoic acid, and methanol.
Transesterification: The reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst results in the exchange of the alkoxy group. mdpi.com For example, reacting this compound with ethanol (B145695) would yield Ethyl 3-indolin-7-ylprop-2-enoate. This process is also referred to as alcoholysis. mdpi.com
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding allylic alcohol, 3-(indolin-7-yl)prop-2-en-1-ol.
Amidation: The ester can be converted to an amide by heating with an amine, although this reaction is often slow and may require a catalyst or conversion of the ester to a more reactive acyl chloride first.
Table 3: Transformations of the Ester Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH(aq), then H₃O⁺ | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ | New Ester (COOR') |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Alcohol |
Transformations and Reactivity of the Indoline (B122111) Core
The indoline core consists of a benzene (B151609) ring fused to a five-membered saturated nitrogen-containing ring. Its reactivity is primarily centered on the electron-rich aromatic ring and the secondary amine nitrogen.
Electrophilic and Nucleophilic Substitution Reactions on the Indoline Ring
The indoline ring itself is not aromatic in the five-membered ring portion. However, it can be readily oxidized to the corresponding indole (B1671886). The reactivity of this indole derivative is well-established. Indole is highly reactive towards electrophiles, with substitution typically occurring at the C3 position of the pyrrole (B145914) ring, which is more electron-rich than the benzene portion. quimicaorganica.org
Electrophilic Aromatic Substitution (on the corresponding indole):
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen at the C3 position. quimicaorganica.org
Nitration: Nitration can be achieved using nitric acid in acetic anhydride (B1165640). quimicaorganica.org
Sulfonation: Sulfonation is typically performed under mild conditions using a sulfur trioxide-pyridine complex to prevent polymerization. quimicaorganica.org
Friedel-Crafts Type Reactions: Indoles react with ketones in the presence of catalysts like montmorillonite (B579905) clay to form diindolylmethane structures. Under acidic conditions, indole-3-carbinol, a related structure, oligomerizes into products like 2-(indol-3-ylmethyl)-3,3'-diindolylmethane. nih.gov
Nucleophilic Substitution: While direct nucleophilic substitution on the electron-rich indole ring is difficult, it can be achieved by first creating an electrophilic center. For instance, (1H-indol-3-yl)methyl electrophiles can be generated and subsequently reacted with various N-, S-, and C-nucleophiles. researchgate.netnih.gov However, the generation of these electrophiles can be challenging due to their instability and tendency to dimerize. nih.gov
Table 4: Common Electrophilic Substitution Reactions on Indole
| Reaction | Reagent | Position of Substitution |
|---|---|---|
| Nitration | HNO₃ / Acetic Anhydride | C3 |
| Halogenation | NBS or NCS | C3 |
| Sulfonation | SO₃-Pyridine complex | C3 |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | C3 |
N-Functionalization and N-Activation Strategies of the Indoline Nitrogen
The secondary amine in the indoline ring is a key site for functionalization. It behaves as a typical secondary amine and can undergo a variety of reactions.
N-Acylation: The nitrogen can be readily acylated using acid chlorides or anhydrides in the presence of a base. This is a common strategy for protecting the nitrogen or for installing functional groups. nih.gov
N-Alkylation: The nitrogen can be alkylated with alkyl halides or other electrophiles. For example, ethyl 2-indolinylacetate can be formed from indoline and an appropriate ethyl haloacetate, demonstrating N-alkylation. chemsrc.com
N-Activation: The reactivity of the indoline/indole system can be modulated by manipulating the nitrogen atom.
Coordination to Metals: The nitrogen lone pair can coordinate to transition metals. For example, indoles can react with platinum methyl cations to form N-bound complexes, which can alter the electronic properties and subsequent reactivity of the heterocycle. nih.gov
Introduction of Electron-Withdrawing Groups: Acylating the nitrogen, as mentioned above, withdraws electron density from the ring system. This deactivates the ring towards electrophilic attack but can be a necessary step to prevent side reactions or to direct substitution to other positions.
Ring-Opening and Ring-Contraction/Expansion Processes Involving the Indoline Moiety
The indoline scaffold can undergo significant structural transformations, including ring expansion to form larger heterocyclic systems like quinolines, and less commonly, ring contraction.
Ring Expansion:
The expansion of the five-membered pyrrolidine (B122466) ring of the indoline core to a six-membered piperidine (B6355638) ring, resulting in a quinoline (B57606) derivative, is a notable transformation. This process often proceeds through the formation of a carbene intermediate that undergoes cyclopropanation across the C2-C3 bond of the corresponding indole, followed by ring-opening. quimicaorganica.org For instance, the reaction of indoles with carbenes generated from chloroform (B151607) can lead to quinolines. quimicaorganica.org A more controlled method involves the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, which proceeds via a cyclopropanation-ring expansion pathway to yield quinoline-3-carboxylates. quimicaorganica.orgresearchgate.netbeilstein-journals.org It is important to note that substituents on the indole ring can significantly impact the outcome of these reactions. For example, a substituent at the 7-position of indole has been reported to result in a poor reaction yield in some ring expansion protocols. researchgate.netbeilstein-journals.org
Another strategy for quinoline synthesis from indoles involves a thiol-mediated three-step cascade process. This method utilizes a "multitasking" thiol reagent to promote a dearomatizing spirocyclization, nucleophilic substitution, and a subsequent one-atom ring expansion. nih.gov Metal-free approaches have also been developed, such as the acid-mediated cascade transformation of indoles with nitroalkenes, operating through an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism to produce 3-substituted 2-quinolones. rsc.org
While these examples primarily describe reactions of indoles, the underlying principles can be extrapolated to the indoline system of this compound, which can be dehydrogenated in situ to the corresponding indole prior to the ring expansion reaction.
Ring Contraction:
Table 1: Ring Expansion Reactions of Indole Derivatives to Quinolines
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Indole | CHCl3, base | Quinoline | quimicaorganica.org |
| Indole | Ethyl halodiazoacetate, Rh(II) catalyst | Ethyl quinoline-3-carboxylate | researchgate.netbeilstein-journals.org |
| 2-Halo-indole-tethered ynone | Thiol, DCE, 60 °C | Functionalized quinoline | nih.gov |
| 2-Substituted indole | 2-Nitroolefin, polyphosphoric acid | 3-Substituted 2-quinolone | rsc.org |
Cascade, Multicomponent, and Tandem Reactions Utilizing this compound
Cascade, multicomponent, and tandem reactions offer efficient pathways to complex molecular architectures from simpler starting materials in a single operation. nih.gov The structure of this compound, with its reactive indoline and acrylate (B77674) moieties, makes it a potential substrate for such transformations.
Cascade Reactions:
A cascade reaction involves at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. nih.gov For instance, a thiol-mediated process for converting indoles to quinolines proceeds through a dearomatizing spirocyclization, nucleophilic substitution, and ring expansion cascade. nih.gov Another example is the acid-mediated reaction of indoles with nitroalkenes, which follows an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) cascade. rsc.org These examples highlight the potential for the indoline ring of the title compound to participate in cascade sequences, likely after initial dehydrogenation to the indole.
Multicomponent Reactions (MCRs):
MCRs involve the reaction of three or more starting materials in a single pot to form a product that incorporates all or most of the atoms of the reactants. nih.gov Indole and its derivatives are common components in MCRs. For example, indole can react with formaldehyde (B43269) and an amino hydrochloride in a multicomponent assembly to form indole-fused seven-membered heterocycles. rsc.org The Doebner reaction, a multicomponent synthesis of quinolines, can utilize anilines, pyruvic acid, and aldehydes. nih.gov While specific MCRs involving this compound are not documented, its structural features suggest its potential use in designing novel MCRs.
Tandem Reactions:
Tandem reactions, similar to cascade reactions, involve multiple bond-forming events in a single operation without the isolation of intermediates. An efficient tandem nucleophilic aminopalladation and carbene insertion sequence has been developed for the synthesis of indole-fused polycycles. nih.gov Tandem Diels-Alder reactions are also employed for the straightforward formation of complex nitrogen-containing tricyclic systems. beilstein-journals.org The acrylate functionality in this compound could potentially participate as a dienophile in tandem Diels-Alder reactions, leading to complex fused structures.
Table 2: Examples of Cascade and Multicomponent Reactions Involving Indole Derivatives
| Reaction Type | Starting Materials | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Cascade | 2-Halo-indole-tethered ynone, Thiol | Spirocyclization/Nucleophilic Substitution/Ring Expansion | Functionalized quinoline | nih.gov |
| Cascade | Indole, Nitroalkene | ANRORC | 3-Substituted 2-quinolone | rsc.org |
| Multicomponent | Indole, Formaldehyde, Amino hydrochloride | Modular assembly | Indole-fused seven-membered heterocycle | rsc.org |
| Tandem | Indole derivative | Nucleophilic Aminopalladation/Carbene Insertion | Indole fused polycycle | nih.gov |
Advanced Oxidation and Reduction Methodologies
The oxidation and reduction of this compound can selectively target either the indoline ring or the methyl acrylate side chain, leading to a variety of functionalized products.
Oxidation:
A primary oxidation reaction of the indoline core is its dehydrogenation to the corresponding indole. This transformation is significant as it aromatizes the heterocyclic ring system, altering its chemical and biological properties. researchgate.net Various methods have been developed for the dehydrogenation of indolines, including the use of palladium catalysts with an oxygen atmosphere. researchgate.net Cytochrome P450 enzymes can also catalyze the aromatization of indoline to indole. nih.gov A visible-light-mediated photoredox process using an iridium photosensitizer and a perester oxidant has been successfully employed for indoline oxidation, even on a large scale. rsc.org The presence of the electron-withdrawing methyl acrylate group at the 7-position may influence the ease of this dehydrogenation.
Reduction:
The reduction of this compound presents opportunities for chemoselectivity. The α,β-unsaturated ester can be selectively reduced, or the entire indole ring system (if first oxidized from indoline) can be hydrogenated.
The catalytic hydrogenation of indoles to indolines is a well-established transformation, often employing catalysts like Platinum on carbon (Pt/C) in the presence of an acid such as p-toluenesulfonic acid in water. nih.gov However, this reaction can sometimes proceed further to form octahydroindole. The presence of an ester group, as in ethyl indole-2-carboxylate, has been noted to potentially deactivate the catalyst under certain conditions. nih.gov
The selective reduction of the carbon-carbon double bond of the acrylate moiety, while leaving the indoline ring intact, is a valuable transformation. This can be achieved using various reducing agents. For instance, benzeneselenol, generated in situ, can chemoselectively reduce the C=C bond of α,β-unsaturated ketones. nih.gov Asymmetric reduction of similar α,β-unsaturated esters has been accomplished using biocatalysts like Chlorella, yielding chiral products with high enantiomeric excess. nih.gov
Table 3: Oxidation and Reduction Reactions of Indoline/Indole Derivatives
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation (Dehydrogenation) | Indoline | Pd(OAc)2, neocuproine, O2 | Indole | researchgate.net |
| Oxidation (Dehydrogenation) | Indoline | Ir photocatalyst, perester, visible light | Indole | rsc.org |
| Reduction | Indole | Pt/C, p-TsOH, H2, H2O | Indoline | nih.gov |
| Reduction (Chemoselective) | α,β-Unsaturated ketone | In situ generated PhSeH | Saturated ketone | nih.gov |
| Reduction (Asymmetric) | Ethyl 2-methyl-3-oxobutanoate | Chlorella | (2S, 3R)-hydroxy ester | nih.gov |
Advanced Spectroscopic and Diffraction Based Structural Characterization
High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone for confirming the elemental composition and identifying unknown compounds by analyzing their fragmentation patterns. For indole (B1671886) derivatives, tandem mass spectrometry (LC-MS/MS) has proven to be a powerful tool for characterizing compounds even within complex mixtures. nih.gov The fragmentation pathways of related prenylated indole derivatives have been systematically studied, providing a basis for deducing the structures of new analogs. nih.gov In a typical analysis, the molecule is ionized, and the resulting molecular ion's mass-to-charge ratio (m/z) is precisely measured. For "Methyl 3-indolin-7-ylprop-2-enoate," with a molecular formula of C₁₂H₁₁NO₂, the expected monoisotopic mass is approximately 201.0790 g/mol . cymitquimica.com HRMS can confirm this with high accuracy, and the observed isotopic pattern would correspond to the natural abundance of isotopes for carbon, hydrogen, nitrogen, and oxygen.
| Technique | Application | Key Findings |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition & Structural Fragmentation | Confirms molecular formula through accurate mass measurement and isotopic pattern analysis. Fragmentation patterns reveal structural motifs. nih.gov |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the complete structural assignment of organic molecules in solution. Multi-dimensional NMR techniques are particularly powerful for complex structures like "this compound."
A combination of 2D NMR experiments is employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. science.gov For "this compound," COSY would show correlations between adjacent protons in the indoline (B122111) ring and between the vinylic protons of the prop-2-enoate chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). emerypharma.com This allows for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two to four bonds (long-range ¹H-¹³C correlations). emerypharma.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton by connecting different spin systems. emerypharma.com For example, correlations between the methyl protons of the ester group and the carbonyl carbon, as well as between the vinylic protons and the carbons of the indoline ring, would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. science.gov Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is invaluable for determining stereochemistry and conformation. For instance, NOESY could help establish the E or Z configuration of the double bond in the prop-2-enoate side chain.
The integrated analysis of these 2D NMR spectra allows for a complete and unambiguous assignment of the chemical structure. emerypharma.comnih.gov
| 2D NMR Technique | Type of Correlation | Information Gained |
| COSY | ¹H-¹H (through 2-3 bonds) | Identifies neighboring protons. science.gov |
| HSQC | ¹H-¹³C (through 1 bond) | Connects protons to their directly attached carbons. emerypharma.com |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Connects protons to carbons over multiple bonds, revealing the carbon skeleton. emerypharma.com |
| NOESY | ¹H-¹H (through space) | Determines spatial proximity of protons, aiding in stereochemical and conformational analysis. science.gov |
Dynamic NMR (DNMR) is utilized to study the conformational dynamics of molecules, such as ring-flipping or rotation around single bonds, that occur on the NMR timescale. nih.gov By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these conformational interchanges. nih.gov For "this compound," DNMR could potentially be used to study the inversion of the nitrogen atom in the indoline ring or restricted rotation around the C7-C(vinyl) bond. Such studies provide insights into the flexibility of the molecule and the relative stability of its different conformations. mdpi.com
Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its molecular vibrations. nih.gov These techniques are excellent for identifying the functional groups present in a molecule.
In the IR spectrum of "this compound," characteristic absorption bands would be expected for:
N-H stretch of the indoline ring (typically around 3300-3500 cm⁻¹).
C-H stretches for both aromatic (around 3000-3100 cm⁻¹) and aliphatic (around 2850-3000 cm⁻¹) protons.
C=O stretch of the ester group (a strong band around 1700-1730 cm⁻¹). researchgate.net
C=C stretch of the vinyl group and the aromatic ring (around 1600-1650 cm⁻¹). researchgate.net
C-O stretch of the ester group (in the 1000-1300 cm⁻¹ region).
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H (Indoline) | 3300-3500 |
| C=O (Ester) | 1700-1730 |
| C=C (Alkene & Aromatic) | 1600-1650 |
| C-O (Ester) | 1000-1300 |
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles. For a related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, X-ray diffraction analysis revealed that the indole and methyl acrylate (B77674) planes are nearly coplanar, with a small dihedral angle between them. nih.gov The crystal packing of this related molecule is stabilized by N—H⋯π interactions and weak C—H⋯O hydrogen bonds. nih.gov
A similar analysis of "this compound" would provide definitive information on its molecular geometry, including the planarity of the prop-2-enoate group and its orientation relative to the indoline ring. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. Such data is invaluable for understanding the solid-state properties of the compound and for computational modeling studies.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Determination of Chiral Derivatives
While "this compound" itself is not chiral, chiroptical spectroscopy would be essential for determining the absolute configuration of any chiral derivatives. Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comnih.gov
Electronic Circular Dichroism (ECD) : ECD spectra arise from electronic transitions and are particularly useful for molecules with UV-Vis chromophores, such as the indole and acrylate systems. mdpi.com
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption in the infrared region, providing stereochemical information from the molecule's vibrational modes. nih.gov
For a chiral derivative of "this compound," the experimental ECD and VCD spectra would be compared with spectra predicted by quantum chemical calculations for each possible enantiomer. mdpi.comnih.gov A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This approach is a powerful alternative to X-ray crystallography, especially for non-crystalline samples. mdpi.com
Theoretical and Computational Chemistry Investigations of Methyl 3 Indolin 7 Ylprop 2 Enoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation or its approximations, these methods can determine electronic structure, energy, and other key molecular properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For methyl 3-indolin-7-ylprop-2-enoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its fundamental electronic properties.
Key insights from DFT analysis include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is primarily located on the electron-rich indoline (B122111) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is centered on the electron-withdrawing methyl prop-2-enoate side chain, highlighting it as the likely site for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.
From these orbital energies, global reactivity descriptors can be calculated. These descriptors quantify the molecule's reactivity and are crucial for predicting its behavior in chemical reactions.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Formula | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -6.2 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.4 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | I ≈ -EHOMO | 6.2 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | A ≈ -ELUMO | 1.8 | The energy released when an electron is added to the molecule. |
| Electronegativity | χ = (I + A) / 2 | 4.0 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | 2.2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index | ω = χ² / (2η) | 3.64 | Quantifies the molecule's ability to act as an electrophile. |
Furthermore, DFT is instrumental in mapping reaction mechanism pathways. For instance, in studying the synthesis of this compound, DFT can be used to calculate the energies of reactants, transition states, and products, thereby identifying the most energetically favorable reaction route.
While DFT is powerful, ab initio methods, which are based on first principles without empirical parameters, can offer higher accuracy for specific properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed for "gold standard" calculations.
For this compound, these high-level calculations can provide very precise energetic data, which is crucial for validating DFT results and for cases where DFT may not be sufficiently accurate. Moreover, ab initio methods are superior for predicting spectroscopic properties. For example, they can be used to simulate vibrational spectra (IR and Raman) and electronic spectra (UV-Vis) with high fidelity. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the interpretation and assignment of experimental spectroscopic data.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and reactivity of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them.
Exploring the potential energy surface (PES) by systematically rotating the rotatable bonds—specifically the C-C single bonds in the prop-2-enoate chain and the bond connecting it to the indoline ring—reveals the landscape of possible shapes. This analysis identifies the global minimum energy conformation, which is the most stable and populated structure, as well as other low-energy conformers that may be present at room temperature. Understanding the energy barriers between these conformers is key to describing the molecule's flexibility.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its interactions with its environment. By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal crucial information that static quantum calculations cannot.
A key application is the study of solvent effects. The conformation and reactivity of the molecule can be significantly altered by the solvent. MD simulations in an explicit solvent box (e.g., water or DMSO) can show how solvent molecules arrange around the solute, form hydrogen bonds, and stabilize or destabilize certain conformers. This provides a more realistic picture of the molecule's behavior in solution, which is essential for understanding reaction kinetics and mechanisms in a condensed phase.
Reaction Mechanism Elucidation: Transition State Characterization and Reaction Coordinate Mapping
A deep understanding of a chemical reaction requires a detailed map of the reaction mechanism. Computational chemistry offers powerful tools for this purpose. For a reaction involving this compound, such as its synthesis via a Heck or Wittig reaction, the first step is to locate the transition state (TS) structure.
The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction path. Locating and characterizing this fleeting structure is computationally intensive but provides invaluable information. Frequency calculations are performed on the located TS; a valid TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the TS is confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC calculation maps the minimum energy path connecting the reactants to the products through the transition state, providing a clear and detailed visualization of the atomic motions that occur as the reaction progresses. This allows for a definitive elucidation of the reaction mechanism.
Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Outcomes
The intersection of computational chemistry and artificial intelligence is creating new paradigms for chemical research. Machine learning (ML) and AI models, trained on large datasets of chemical reactions and molecular properties, can make rapid and accurate predictions.
Synthesis and Characterization of Derivatives and Analogs of Methyl 3 Indolin 7 Ylprop 2 Enoate
Design and Synthesis of Structurally Modified Analogsacs.orgresearchgate.netnih.gov
The design and synthesis of analogs of methyl 3-indolin-7-ylprop-2-enoate involve strategic modifications to either the indoline (B122111) core or the appended side chain. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the molecule for specific applications.
Substituent Effects on the Indoline Core at Various Positions (e.g., 7-position)nih.govresearchgate.net
The functionalization of the indoline core, particularly at the C7-position of the benzenoid ring, is a challenging yet critical task for creating diverse analogs. nih.govresearchgate.net Standard electrophilic substitution on N-acylindolines typically favors the C5-position. acs.org Therefore, achieving C7-selectivity often requires specialized strategies, such as blocking the C5-position or employing directing groups. researchgate.netacs.org
One established route involves a multi-step sequence starting from N-acetylindoline. Bromination at the C5-position, followed by nitration, introduces a nitro group at the C7-position. Subsequent catalytic hydrogenation can then simultaneously remove the bromo-protecting group and reduce the nitro group to a 7-amino substituent, which serves as a versatile handle for further derivatization. acs.org More modern approaches utilize transition-metal-catalyzed C-H activation. Directing groups on the indoline nitrogen, such as pivaloyl or phosphinoyl, can effectively steer metal catalysts (e.g., Ruthenium(II) or Palladium) to functionalize the C7-position with high regioselectivity. researchgate.netnih.govnih.gov For instance, Ru(II)-catalyzed C-H amidation using dioxazolones as the amidating agent provides a direct route to 7-aminoindoline derivatives under ambient conditions. nih.gov
Intramolecular [4+2] cycloaddition reactions of ynamides with conjugated enynes offer another powerful, modular approach to construct indolines with substituents on the six-membered ring, including at the C7 position. nih.govacs.org
Table 1: Selected Synthetic Strategies for C7-Substituted Indolines
| Starting Material | Reagents/Catalyst | C7-Substituent | Method | Reference |
| 5-Bromo-N-acetylindoline | HNO₃, H₂SO₄ then H₂, Pd/C | -NH₂ | Blocking Group/Reduction | acs.org |
| N-Pivaloylindoline | Dioxazolone, [Ru(p-cymene)Cl₂]₂ | -NHCOR | C-H Activation/Amidation | nih.gov |
| N-Pivaloylindoline | Acrylates, [Ru(OAc)₂] | -CH=CH-COOR | C-H Activation/Alkenylation | nih.gov |
| Diynamide Precursor | Heat (Toluene) | Carbon Substituents | [4+2] Cycloaddition | nih.govacs.org |
| N-Phosphinoylindole | Arylboronic acids, Pd(OAc)₂ | Aryl groups | C-H Activation/Arylation | researchgate.net |
The electronic and steric nature of these substituents significantly influences the properties of the resulting analog. For example, the introduction of an amino group provides a site for further acylation or alkylation, while a C-C coupled side chain introduced via alkenylation can be further modified, for instance, by hydrogenation or cyclization.
Modifications of the α,β-Unsaturated Ester Side Chain
The α,β-unsaturated ester side chain is a reactive functional group that can be readily modified. One of the primary reactions is the conjugate or Michael addition, where nucleophiles add to the β-carbon. Indoles themselves can act as nucleophiles to react with α,β-unsaturated ketones, a reaction often catalyzed by Brønsted or Lewis acids. This principle can be applied to modify the side chain of analogs.
Synthetic strategies for creating varied α,β-unsaturated esters often involve olefination reactions. For instance, the Horner-Wadsworth-Emmons reaction of a 7-formylindoline derivative with a phosphonate (B1237965) ester ylide would be a standard method to construct the prop-2-enoate side chain, allowing for substitutions at the α or β positions by selecting the appropriate phosphonate and aldehyde precursors.
Heteroatom and Isosteric Replacementsresearchgate.netmdpi.com
Bioisosteric replacement is a key strategy in drug design where an atom or group of atoms is replaced by another with similar physical or chemical properties. researchgate.netnih.gov In the context of indoline derivatives, this often involves replacing carbon atoms in the benzene (B151609) ring with nitrogen, leading to the formation of azaindoline scaffolds. acs.orgresearchgate.net 7-Azaindole, an analog of indole (B1671886), is a particularly valuable motif found in numerous FDA-approved drugs, as the nitrogen atom can fine-tune solubility, bioavailability, and receptor interactions by acting as a hydrogen bond acceptor. acs.org
The synthesis of azaindolines can be achieved through methods analogous to indole synthesis, such as the Bartoli, Fischer, or Larock syntheses, but starting with pyridine-based precursors. acs.orgyoutube.com A modern approach involves the N-arylation of N-protected-O-vinylhydroxylamines with aza-arene N-oxides, which provides access to highly functionalized 7-azaindolines. acs.org Another important isostere is the indolizine nucleus, which is isoelectronic with indole and found in many pharmacologically active compounds. ijper.orgnih.gov
Table 2: Bioisosteric Scaffolds related to Indoline
| Original Scaffold | Bioisosteric Scaffold | Key Feature of Replacement | Synthetic Precursor Example | Reference |
| Indoline | 7-Azaindoline | Replacement of C7 with Nitrogen | Pyridine N-oxide | acs.org |
| Indoline | Indolizine | Isoelectronic N-fused bicyclic system | Pyridinium ylide | ijper.org |
| Indoline | Benzimidazole | Replacement of C7a-N with N-C-N | Phenylenediamine derivatives | nih.gov |
| Indoline | Isoindolinone | Isomeric scaffold with altered connectivity | 2-Carboxybenzaldehyde | researchgate.net |
These replacements fundamentally alter the electronic distribution, geometry, and metabolic stability of the parent molecule, leading to derivatives with potentially novel or improved properties. nih.govnih.gov
Development of Enantioselective and Diastereoselective Routes to Chiral Derivativesdicp.ac.cnrsc.org
Many biologically active molecules are chiral, with their therapeutic effects often being exclusive to a single stereoisomer. Consequently, the development of enantioselective and diastereoselective syntheses for indoline derivatives is of paramount importance. chinesechemsoc.org These methods aim to control the formation of stereocenters, such as at the C2 and C3 positions of the indoline ring.
Asymmetric hydrogenation of the corresponding indole precursor is one of the most direct methods to produce chiral indolines. acs.orgnih.govjst.go.jp This transformation has been successfully achieved using various transition-metal catalysts, including rhodium, ruthenium, iridium, and palladium, paired with chiral ligands. nih.govchinesechemsoc.orgdicp.ac.cnacs.org For example, a rhodium complex with the chiral diphosphine ligand PhTRAP can hydrogenate N-tosyl 3-substituted indoles to give the corresponding chiral indolines with enantiomeric excesses (ee) as high as 98%. acs.orgnih.govacs.orgfigshare.com Similarly, palladium-catalyzed asymmetric hydrogenation of in situ generated indoles from acyclic precursors has been shown to produce chiral 2-substituted indolines with up to 96% ee. dicp.ac.cnrsc.org
For the synthesis of more complex derivatives with multiple stereocenters, diastereoselective methods are required. Copper-hydride (CuH) catalyzed reductive cyclizations of N-alkenyl-2-amino styrenes provide a powerful method for the highly diastereo- and enantioselective synthesis of cis-2,3-disubstituted indolines. nih.gov Chemoenzymatic processes, which combine chemical synthesis with enzymatic resolution, also offer an effective route. For instance, racemic 2,3-disubstituted indolines can be prepared by Fischer indolization and diastereoselective reduction, followed by kinetic resolution using an enzyme like Candida antarctica lipase (B570770) A to separate the enantiomers. nih.gov
Table 3: Examples of Stereoselective Syntheses of Chiral Indoline Derivatives
Structure-Reactivity Relationship Studies of Derivativesnih.govnih.gov
Structure-reactivity relationship (SRR) studies investigate how a molecule's chemical structure influences its reactivity and, by extension, its biological activity. For indoline derivatives, these studies are essential for optimizing lead compounds.
Key structural aspects that influence reactivity include:
N-Substitution: The nature of the substituent on the indoline nitrogen is crucial. Bulky groups like pivaloyl can direct C-H activation to the C7 position, whereas other groups may be ineffective. nih.gov N-protection with sulfonyl or Boc groups is often required for successful asymmetric hydrogenation of the indole ring to an indoline. jst.go.jp
Core Scaffold: Isosteric replacement of the indole core can dramatically alter properties. In one study, replacing an amide linker in an indolin-2-one inhibitor with a more hydrolytically stable triazole bioisostere led to a compound with improved bioavailability. nih.gov Similarly, studies on β-carbolines showed that a 3-indolyl substituent was critical for high affinity to serotonin (B10506) receptors, and that methoxy (B1213986) substitution on the core scaffold further enhanced potency. acs.org
These relationships are often elucidated by synthesizing a library of related compounds and evaluating them in specific chemical or biological assays. nih.govacs.org For example, a series of indoline-2-carboxylic acid N-phenylamide derivatives were synthesized to explore how different substituents on the N-phenyl ring and the indoline nitrogen (in place of a Boc group) affected their activity. nih.gov Such systematic studies provide critical insights that guide the rational design of new, more effective molecules.
Advanced Applications in Chemical Science Excluding Clinical Human Trials
Utilization as a Versatile Synthetic Building Block and Intermediate
The chemical architecture of Methyl 3-indolin-7-ylprop-2-enoate, featuring both a nucleophilic indole (B1671886) core and an electrophilic α,β-unsaturated ester, renders it a highly valuable and versatile building block in organic synthesis. This duality in reactivity allows for its participation in a wide array of chemical transformations, making it a key intermediate for the construction of more complex molecular frameworks.
The synthesis of 7-substituted indoles, such as the parent scaffold of the title compound, can be achieved through various modern synthetic methodologies. One prominent method is the palladium-catalyzed Heck reaction, which allows for the coupling of a 7-haloindole derivative with methyl acrylate (B77674). This reaction provides a direct and efficient route to establishing the carbon-carbon bond at the C7 position of the indole ring.
Precursor for Complex Heterocyclic Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and natural product synthesis. This compound serves as an excellent starting material for the synthesis of a variety of complex heterocyclic systems. The reactive sites on the indole ring, particularly the N-H and C3 positions, can be readily functionalized. Furthermore, the acrylate moiety can undergo a range of transformations, including Michael additions, cycloadditions, and reductions, to introduce further complexity.
For instance, the acrylate tail can be manipulated to participate in intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. The reaction of the indole nitrogen with various reagents can also lead to the synthesis of N-substituted derivatives with diverse properties. These transformations are instrumental in creating libraries of novel compounds for biological screening.
Intermediates in Natural Product Total Synthesis (e.g., Indole Alkaloids)
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess significant biological activities. The intricate structures of these molecules often require a strategic and stepwise synthetic approach, where key intermediates play a crucial role. While direct total syntheses employing this compound are not extensively documented, its structural motifs are found in various complex natural products.
The 7-substituted indole framework is a key feature in several classes of alkaloids. For example, the ergot alkaloids, a group of fungal metabolites, are biosynthesized from L-tryptophan and feature a complex tetracyclic ergoline (B1233604) ring system. Synthetic strategies towards these and other indole alkaloids often involve the construction of highly functionalized indole precursors. The chemical handles present in this compound make it a plausible intermediate for the laboratory synthesis of such complex natural products.
Potential in Materials Chemistry and Functional Polymers
The field of materials science is constantly seeking novel organic molecules with unique electronic and photophysical properties for the development of advanced functional materials. Aromatic and heteroaromatic compounds, particularly those with extended π-conjugation, are of great interest for applications in organic electronics.
Although specific studies on the polymerization of this compound are not widely reported, its structural similarity to other aromatic acrylates suggests its potential as a monomer for the synthesis of functional polymers. The acrylate group can participate in polymerization reactions, potentially leading to polymers with interesting optical and electronic properties conferred by the indole moiety. Such polymers could find applications in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors.
Furthermore, indole derivatives have been investigated for their ability to form conductive polymers. The incorporation of this compound into polymer chains could lead to materials with tailored conductivity and processability.
Role in Catalysis: Ligand Design and Organocatalytic Applications
While there is no specific literature detailing the use of this compound as a ligand, its structure presents possibilities for the design of novel chiral ligands for asymmetric catalysis. Functionalization of the indole nitrogen or other positions on the ring could lead to bidentate or tridentate ligands capable of creating a chiral environment around a metal center, thus enabling enantioselective transformations.
From an organocatalysis perspective, the indole nucleus can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for the activation of substrates and the control of stereoselectivity in organocatalytic reactions. The development of chiral secondary amine catalysts derived from indoles has been a significant area of research.
Agrochemical and Sustainable Chemistry Research
The search for new and effective agrochemicals with favorable environmental profiles is a continuous effort in sustainable chemistry. Indole derivatives have a long history in this field, with indole-3-acetic acid being a well-known plant hormone (auxin). nih.gov
Research has shown that various synthetic indole derivatives possess a broad spectrum of biological activities, including antifungal, antibacterial, and plant growth-regulating properties. nih.govcymitquimica.comsigmaaldrich.com While specific screening data for this compound is not publicly available, its structural features align with those of other bioactive indole compounds. The 7-substitution pattern, in particular, has been explored in the design of novel agrochemicals. Therefore, it is a candidate for investigation in agrochemical screening programs to identify new leads for crop protection and enhancement.
The principles of green chemistry also encourage the use of versatile building blocks that can be efficiently converted into a variety of useful products, minimizing waste and synthetic steps. The multiple reactive sites of this compound make it an attractive molecule in this context, allowing for divergent synthesis of complex targets from a single starting material.
Future Research Directions and Interdisciplinary Prospects for Methyl 3 Indolin 7 Ylprop 2 Enoate Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency and Scalability
The synthesis of indole (B1671886) derivatives has been a subject of intense research, with recent advancements focusing on improving efficiency, safety, and scalability. nih.govrsc.org Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers significant advantages in this regard. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields, reduced reaction times, and improved safety profiles, particularly for exothermic or hazardous reactions. rsc.org
While specific studies on the flow synthesis of Methyl 3-indolin-7-ylprop-2-enoate are not yet prevalent in the literature, the extensive research on flow chemistry for other indole derivatives provides a strong foundation for future work. rsc.org For instance, the Heck reaction, a plausible method for the synthesis of the acrylate (B77674) moiety, has been successfully adapted to flow conditions for various substrates. mdpi.com
A prospective flow synthesis of this compound could involve the coupling of 7-bromoindoline (B1279588) with methyl acrylate using a packed-bed reactor containing a solid-supported palladium catalyst. This approach would facilitate catalyst recovery and reuse, a key principle of green chemistry. openmedicinalchemistryjournal.com
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound
| Parameter | Batch Synthesis (Projected) | Flow Synthesis (Projected) |
| Reaction Time | Several hours to overnight | Minutes to hours |
| Temperature Control | Potential for hotspots | Precise and uniform |
| Scalability | Limited by vessel size | Readily scalable by extending run time |
| Safety | Potential for runaway reactions | Enhanced safety due to small reaction volume |
| Productivity | Lower space-time yield | Higher space-time yield |
Furthermore, the integration of automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, could dramatically accelerate the exploration of the chemical space around this compound. nih.govnih.gov These platforms, often utilizing robotic liquid handlers and automated purification systems, would enable the rapid synthesis of a library of derivatives with varied substituents on the indoline (B122111) ring or the acrylate chain. rsc.orgnih.gov
Exploration of Bio-Inspired and Biomimetic Synthetic Routes
Nature provides a vast blueprint for the synthesis of complex molecules. Bio-inspired and biomimetic synthesis seek to emulate these natural strategies to develop novel and efficient chemical transformations. nih.govthieme-connect.comnih.gov Indole alkaloids, a large and structurally diverse class of natural products, are biosynthesized from tryptophan through elegant enzymatic cascades. numberanalytics.comrsc.org
While this compound itself is not a known natural product, its core indoline structure is a key feature in many biologically active alkaloids. rsc.org Future research could explore the use of enzymes or enzyme-mimicking catalysts to synthesize this compound or its precursors. For example, a biocatalytic approach could be envisioned for the selective functionalization of the indoline ring, a transformation that can be challenging to achieve with traditional chemical methods. mdpi.com
A biomimetic strategy might involve a cascade reaction initiated from a simpler precursor, mimicking the way organisms construct complex scaffolds from basic building blocks. nih.govscispace.com The study of such reactions could not only provide a more sustainable route to this compound but also offer insights into the fundamental principles of molecular recognition and catalysis.
Advances in Advanced Spectroscopic Probes and Imaging Agents
The indole scaffold is a well-known fluorophore, and its derivatives have been extensively studied as fluorescent probes for various biological applications. nih.govnih.govrsc.org The photophysical properties of indole-based dyes are often sensitive to their local environment, making them useful for sensing changes in polarity, viscosity, or the presence of specific analytes. researchgate.net
There is potential for this compound and its derivatives to be developed as novel spectroscopic probes. The conjugated system extending from the indoline ring could give rise to interesting photophysical properties. Future research could focus on synthesizing a series of analogs and systematically studying their absorption and emission spectra in different solvent environments and in the presence of various metal ions or biomolecules.
Table 2: Potential Areas of Investigation for Spectroscopic Properties
| Property | Research Question |
| Solvatochromism | How do the absorption and emission maxima shift with solvent polarity? |
| Quantum Yield | What is the efficiency of fluorescence, and how is it affected by structural modifications? |
| Sensing Applications | Can the fluorescence be quenched or enhanced by specific analytes (e.g., metal ions, pH)? |
| Two-Photon Absorption | Does the molecule exhibit two-photon absorption, making it suitable for deep-tissue imaging? |
The development of a "turn-on" fluorescent probe, where fluorescence is significantly enhanced upon binding to a target, is a particularly attractive goal. nih.gov For example, modification of the acrylate moiety could introduce a recognition site for a specific enzyme or reactive oxygen species, leading to a change in the electronic structure and a corresponding change in fluorescence upon interaction.
Leveraging Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. acs.orgnih.gov These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even discover entirely new chemical reactions. rsc.orgresearchgate.net
For a molecule like this compound, where specific synthetic data may be limited, AI and ML could be invaluable. A machine learning model could be trained on a large dataset of known indole reactions, such as the Heck or Suzuki couplings, to predict the optimal conditions for its synthesis. francis-press.comresearchgate.netchemrxiv.org This could include identifying the best catalyst, ligand, solvent, and temperature, thereby saving significant experimental time and resources.
Table 3: Hypothetical AI/ML-Driven Optimization of a Heck Reaction for this compound Synthesis
| Input Parameters for ML Model | Predicted Output |
| Substrates (7-bromoindoline, methyl acrylate) | Reaction Yield (%) |
| Catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Selectivity (E/Z isomer ratio) |
| Ligand (e.g., PPh₃, P(o-tol)₃) | Optimal Reaction Time (hours) |
| Base (e.g., Et₃N, K₂CO₃) | |
| Solvent (e.g., DMF, ACN, Toluene) | |
| Temperature (°C) |
Furthermore, generative AI models could be used to propose novel derivatives of this compound with desired properties. chemrxiv.org By learning the relationship between chemical structure and, for example, fluorescence wavelength or binding affinity to a biological target, these models could suggest new molecules for synthesis and testing.
Multidisciplinary Collaborations in Chemical Biology and Materials Science (excluding clinical applications)
The unique chemical structure of this compound makes it a versatile building block for applications in both chemical biology and materials science.
In the realm of chemical biology , the indoline scaffold can be used to mimic the structure of natural enzyme inhibitors or receptor ligands. nih.gov By attaching this molecule to a solid support, it could be used as a probe for affinity-based proteomics to identify its binding partners in a cellular lysate. Such studies could uncover new biological pathways and targets for further investigation. The indole nucleus itself is a privileged scaffold in medicinal chemistry, and understanding the non-clinical interactions of its derivatives is a fundamental aspect of chemical biology. bohrium.comnih.gov
In materials science , the acrylate group of this compound makes it a suitable monomer for polymerization. acs.orgrsc.org The resulting polyacrylate would have pendant indoline groups, which could impart interesting properties to the material. For example, the indole moiety is known to participate in π-stacking interactions, which could influence the polymer's morphology and electronic properties. materialsciencejournal.orgrsc.org Such indole-based polymers could find applications as organic semiconductors, components of light-emitting diodes, or as novel coatings with specific surface properties. materialsciencejournal.orgresearchgate.net
Collaborations between synthetic chemists, chemical biologists, and materials scientists will be crucial to fully realize the potential of this compound and its derivatives in these exciting and rapidly developing fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
